molecular formula C22H16F2N4O2 B2820357 2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921817-56-3

2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

货号: B2820357
CAS 编号: 921817-56-3
分子量: 406.393
InChI 键: RLSUBBADAUVVRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic small molecule based on the pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is presented as a high-purity chemical for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Pyrido[2,3-d]pyrimidine derivatives are recognized as privileged structures in the development of kinase inhibitors. For instance, related analogues have been developed as highly selective and orally bioavailable inhibitors of p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases like rheumatoid arthritis . The core scaffold is also explored for treating viral infections . The specific molecular architecture of this compound, featuring a 2,6-difluorobenzamide moiety linked to a 2-methylpyrido[2,3-d]pyrimidin-4-one core, suggests potential as a targeted protein inhibitor. Researchers can leverage this complex molecule as a key intermediate or a starting point for structure-activity relationship (SAR) studies in oncology, immunology, and inflammation research, particularly for probing kinase-related signalling pathways .

属性

IUPAC Name

2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2/c1-12-11-14(28-13(2)26-20-15(22(28)30)5-4-10-25-20)8-9-18(12)27-21(29)19-16(23)6-3-7-17(19)24/h3-11H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUBBADAUVVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include stringent control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure consistency and efficiency.

化学反应分析

Types of Reactions

2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Antiviral Properties

One of the most promising applications of 2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is its antiviral activity. Studies have indicated that derivatives of this compound exhibit significant efficacy against various viral strains. For example, modifications to the chemical structure have led to enhanced antiviral properties against enteroviruses .

Anticancer Activity

Another notable application is in anticancer research. The compound has shown potential in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the disruption of specific cellular pathways associated with tumor growth and survival .

Enzyme Inhibition

Research has also highlighted the compound's ability to act as an inhibitor for certain enzymes involved in disease processes. For instance, it has been tested against kinases and other targets relevant to cancer therapy .

Case Studies

Case Study 1: Antiviral Activity
In a study published in 2021, researchers synthesized a series of N-phenylbenzamide derivatives related to the target compound and evaluated their antiviral activities. The results demonstrated that specific modifications could enhance efficacy against enteroviruses significantly .

Case Study 2: Anticancer Research
Another research effort focused on the anticancer properties of similar compounds revealed that they could induce apoptosis in cancer cell lines through modulation of signaling pathways linked to cell survival .

Data Table: Summary of Applications

Application Area Description References
Antiviral ActivityEffective against enteroviruses
Anticancer ActivityInhibits cancer cell proliferation
Enzyme InhibitionTargets specific kinases

作用机制

The mechanism of action of 2,6-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The evidence highlights compounds with overlapping structural motifs, though none are direct analogs. A comparative analysis is outlined below:

Compound Core Structure Key Substituents Reported Properties
Target Compound Pyrido[2,3-d]pyrimidinone 2,6-difluorobenzamide; 2-methyl-4-oxo group Hypothesized kinase inhibition (based on core similarity to kinase inhibitors)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... butanamide Tetrahydroimidazopyridine 2,6-dimethylphenoxyacetamido; hydroxy and phenyl groups Stereospecific binding to proteolytic enzymes (e.g., HIV protease analogs)
2,6-Difluoro-N-(quinolin-8-yl)benzamide Quinoline 2,6-difluorobenzamide; quinolin-8-yl group Demonstrated stability in HPLC analysis; potential radiofluorination applications

Functional and Pharmacokinetic Insights

  • Target Compound vs. Pyrido/Pyrimidine Derivatives: The pyrido[2,3-d]pyrimidinone core is structurally distinct from the tetrahydroimidazopyridine core in compound m (). The latter’s stereospecific hydroxy and acetamido groups enhance solubility and enzyme-binding specificity, whereas the target compound’s fluorinated benzamide may improve membrane permeability .
  • Fluorination Patterns: The 2,6-difluorobenzamide group in the target compound is shared with 2,6-difluoro-N-(quinolin-8-yl)benzamide (). Fluorine atoms typically enhance metabolic stability and binding affinity via hydrophobic interactions, as evidenced by the latter’s stability in HPLC . However, the quinoline group in ’s compound may confer stronger π-π stacking compared to the pyridopyrimidinone in the target compound.
  • Methyl and Oxo Groups: The 2-methyl-4-oxo substitution in the target compound’s pyridopyrimidinone core could mimic ATP-binding motifs in kinase inhibitors (e.g., imatinib analogs), though direct evidence is lacking .

生物活性

2,6-Difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with difluoro and pyrido[2,3-d]pyrimidinyl substituents. The synthesis typically involves multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction, which allows for the formation of the compound's complex structure while ensuring high yield and purity.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities. These include:

  • Antitumor Activity : Several studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in tumor cells at nanomolar concentrations .
  • Antimicrobial Properties : The compound's analogs have demonstrated antibacterial and antifungal activities. Notably, certain derivatives have shown effective inhibition against pathogens with IC50 values indicating potent antimicrobial effects .
  • Anti-inflammatory Effects : Pyrido[2,3-d]pyrimidine compounds are also noted for their anti-inflammatory properties, which may be relevant in treating conditions characterized by inflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as kinases involved in cell cycle regulation. For example, inhibition of Polo-like kinase (PLK) family members has been linked to reduced tumor cell proliferation and increased apoptosis .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyridopyrimidine derivatives on HeLa and other cancer cell lines. The results indicated that modifications at specific positions significantly altered the potency of these compounds. Notably, 7ao (a related compound) showed exceptional cytotoxicity with an IC50 value in the low nanomolar range .
  • Antimicrobial Activity Assessment : Another research effort focused on evaluating the antimicrobial efficacy of pyridopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced antibacterial activity significantly compared to unmodified analogs .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected compounds related to this compound:

CompoundActivity TypeIC50 Value (µM)Reference
7aoCytotoxicity<0.01
2-chloro derivativeAntimicrobial257
2-nitro derivativeAntimicrobial278
Unmodified analogCytotoxicity>10

常见问题

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including condensation of aminopyrimidines with activated esters, followed by cyclization under high-temperature conditions (250°C in diphenyl oxide/biphenyl mixtures) to form the pyrido[2,3-d]pyrimidinone core. Subsequent functionalization of the phenyl ring with 2,6-difluorobenzamide is achieved via amide coupling using reagents like HATU or EDC .

Q. Which spectroscopic techniques are critical for structural validation?

Key methods include:

  • 1H/13C NMR to confirm regiochemistry of fluorine substituents and amide linkages.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • IR spectroscopy to identify carbonyl (C=O) and amide (N–H) stretches (e.g., C=O at ~1640–1695 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

Initial screening should focus on:

  • Kinase inhibition assays (e.g., ATP-binding site competition).
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assay).
  • Antimicrobial activity via microbroth dilution (MIC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and purity?

  • Continuous flow reactors enhance control over temperature and mixing, reducing side reactions (e.g., dimerization) .
  • Design of Experiments (DoE) can systematically evaluate variables (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • High-throughput catalyst screening (e.g., palladium/copper systems) improves coupling efficiency for challenging aryl-amide bonds .

Q. How to resolve discrepancies in biological activity data across studies?

  • Orthogonal assays : Validate kinase inhibition with SPR (surface plasmon resonance) if fluorescence-based assays show interference from the fluorinated aromatic system .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .
  • Structural analogs : Compare activity of derivatives (e.g., 2-methyl vs. 2-ethyl pyrido-pyrimidinone) to isolate pharmacophore contributions .

Q. What computational methods predict binding modes and selectivity?

  • Molecular docking (AutoDock Vina, Schrödinger) models interactions with kinase ATP pockets, prioritizing residues like Lys68 or Asp184 in conserved regions .
  • Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical hydrogen bonds or π-π stacking interactions .

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (dynamic light scattering for size optimization) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrimidinone oxygen .

Data Contradiction Analysis

Conflicting SAR reports on fluorine substitution

  • Hypothesis : 2,6-difluoro positioning may enhance membrane permeability but reduce target engagement due to steric effects.
  • Resolution : Synthesize mono-fluoro analogs (2-F or 6-F) and compare logP (HPLC) vs. IC50 in kinase assays .

Divergent cytotoxicity in similar cell lines

  • Possible factors : Variability in ABC transporter expression (e.g., P-gp efflux in resistant lines).
  • Action : Perform qPCR to quantify transporter mRNA levels and use inhibitors (e.g., verapamil) to confirm efflux role .

Methodological Resources

  • Synthetic protocols : Refer to pyrido[2,3-d]pyrimidine cyclization in diphenyl oxide .
  • Crystallography : Cambridge Structural Database (CSD) codes for related difluorobenzamides (e.g., IDALAA) guide conformational analysis .
  • DoE software : JMP or MODDE for reaction optimization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。